Phenylcapsaicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

848127-67-3 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

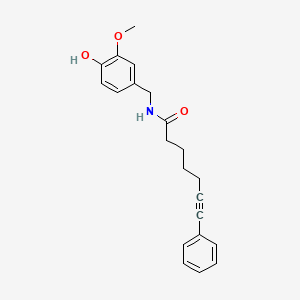

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide |

InChI |

InChI=1S/C21H23NO3/c1-25-20-15-18(13-14-19(20)23)16-22-21(24)12-8-3-2-5-9-17-10-6-4-7-11-17/h4,6-7,10-11,13-15,23H,2-3,8,12,16H2,1H3,(H,22,24) |

InChI Key |

GSIBPCYHSFDLTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCCCC#CC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Phenylcapsaicin's Mechanism of Action on TRPV1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical molecular integrator of noxious stimuli, including heat, protons, and a variety of chemical compounds. Its role in pain signaling and sensory transmission has made it a prime target for analgesic drug development. Phenylcapsaicin is a chemically synthesized analogue of capsaicin, the pungent compound in chili peppers and the archetypal TRPV1 agonist.[1] While also interacting with TRPV1 receptors, this compound is reported to have a less aggressive sensory profile than capsaicin.[2] It has been investigated for its potential as an ergogenic aid, purportedly modulating the nervous system to reduce the perception of pain and fatigue during exercise.[2][3]

This technical guide provides an in-depth exploration of the mechanism of action of vanilloids on the TRPV1 receptor, using the extensive body of research on capsaicin as the foundational model to infer the actions of its synthetic analogue, this compound. We will detail the molecular interactions, downstream signaling cascades, and quantitative pharmacology, and provide standardized protocols for key experimental assays.

Molecular Mechanism of TRPV1 Activation

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons.[4][5] Structurally, it is a homotetrameric protein where each subunit consists of six transmembrane domains.[4] The channel's activation is a multi-step process initiated by the binding of an agonist.

2.1 Ligand Binding The binding site for capsaicin and other vanilloids is located in an intracellular "vanilloid pocket" formed by transmembrane segments S3, S4, and the S4-S5 linker from one subunit, and segments S5 and S6 from an adjacent subunit.[6] The binding is highly specific and potent, with key interactions involving:

-

Hydrogen Bonds: The vanillyl head and amide neck of the capsaicin molecule form crucial hydrogen bonds with residues such as T551 and E571 (in mouse TRPV1).[7][8]

-

Van der Waals Interactions: The lipophilic aliphatic tail of the capsaicin molecule interacts with hydrophobic residues within the pocket, contributing to binding affinity.[8]

This binding event induces a series of conformational changes, stabilizing the S4-S5 linker in an outward, activated state. This movement ultimately leads to the opening of the channel's central pore.[8]

2.2 Ion Influx and Depolarization Upon opening, the TRPV1 channel allows the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients.[7][9] This influx of positive ions leads to the depolarization of the neuron's membrane potential. If this depolarization reaches the threshold, it triggers the firing of action potentials, which are then propagated to the central nervous system and perceived as pain or heat.[7]

Downstream Signaling Pathways

The initial influx of Ca²⁺ through the TRPV1 channel acts as a critical second messenger, initiating a cascade of intracellular signaling events that modulate channel activity and neuronal sensitivity.

-

Sensitization: Various inflammatory mediators can sensitize TRPV1, lowering its activation threshold. This process often involves protein kinase A (PKA) and protein kinase C (PKC), which can phosphorylate the TRPV1 channel, increasing its sensitivity to agonists and heat.[4][9]

-

Desensitization: Paradoxically, prolonged activation of TRPV1 by capsaicin leads to a state of desensitization, where the channel becomes less responsive to further stimuli.[10] This is a key mechanism underlying the analgesic effect of capsaicin. This process is complex and mediated by several factors, including:

-

Ca²⁺-dependent Calcineurin: Influx of Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates TRPV1, leading to desensitization.[10]

-

Calmodulin Interaction: Calcium-bound calmodulin can directly interact with the TRPV1 channel to promote an inactivated state.[4]

-

PIP₂ Depletion: Activation of phospholipase C (PLC) by Ca²⁺ can lead to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid required to maintain TRPV1 activity.[10][11]

-

Below is a diagram illustrating the core activation and modulation pathways.

Caption: TRPV1 receptor activation and intracellular signaling cascade.

Quantitative Pharmacology of TRPV1 Agonists

The interaction of ligands with the TRPV1 receptor can be quantified to determine their potency, efficacy, and binding affinity. While specific quantitative data for this compound is not widely available in the cited public literature, the data for capsaicin and other well-studied vanilloids provide a crucial benchmark.

| Compound | Type | Potency (EC₅₀) | Binding Affinity (Kₐ) | Notes |

| This compound | Synthetic Agonist | Data not available | Data not available | Reported to be less pungent than capsaicin; may reduce perceived effort and fatigue.[2][3] |

| Capsaicin | Natural Agonist | ~100 - 700 nM[7][11][12] | ~10⁶ M⁻¹[6][13] | Archetypal agonist; potent activator with high efficacy. |

| Resiniferatoxin (RTX) | Natural Agonist | ~1000x more potent than capsaicin[9] | High | Ultrapotent agonist with very slow activation and desensitization kinetics.[11] |

| Olvanil | Synthetic Agonist | Similar to Capsaicin[9] | Data not available | Slower rate of TRPV1 activation compared to capsaicin.[9] |

Key Experimental Protocols

The functional characterization of this compound and other TRPV1 modulators relies on established biophysical and cell-based assays. The general workflow involves expressing the TRPV1 channel in a stable cell line (e.g., HEK293) and then measuring the cellular response to compound application.

References

- 1. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hsnstore.eu [hsnstore.eu]

- 3. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]

- 4. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 6. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. TRPV1 - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Phenylcapsaicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcapsaicin, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is a synthetic analog of capsaicin (B1668287), the pungent compound found in chili peppers. Like its natural counterpart, this compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain sensation and thermoregulation.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis process for this compound, including detailed experimental protocols for the synthesis of key intermediates and the final compound. Additionally, it outlines the primary signaling pathway associated with its biological activity and presents relevant quantitative data in a structured format.

This compound: An Overview

This compound is a chemically synthesized compound with a purity of over 98%.[3] It possesses a molecular weight of 337.41 Da and is characterized by low water solubility (0.00193 g/L).[3] The presence of a phenylethynyl group on the acyl chain distinguishes it from naturally occurring capsaicin.[3] As a TRPV1 receptor activator, this compound holds potential for various therapeutic applications, including pain management and metabolic regulation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₃ | [3] |

| Molecular Weight | 337.41 Da | [3] |

| Purity | > 98% | [3] |

| Water Solubility | 0.00193 g/L | [3] |

| Log P (n-octanol/water) | 2.34 | [3] |

| pH | 6.12 (at 25°C) | [3] |

| Density | 1.152 g/cm³ (at 20°C) | [3] |

Chemical Synthesis Workflow

The synthesis of this compound is a two-step process. The first step involves the production of the key intermediate, 7-phenyl-6-heptynoic acid. The second step is the amide coupling of this intermediate with vanillylamine (B75263).[3]

Experimental Protocols

Step 1: Synthesis of 7-phenyl-6-heptynoic acid

This protocol is adapted from a patented synthesis method.

Materials:

-

7-phenyl-carbonyl heptanoic acid

-

Phosphorus pentachloride (PCl₅)

-

Toluene

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Isopropyl ether

Procedure:

-

In a suitable reaction vessel, dissolve 7-phenyl-carbonyl heptanoic acid in toluene.

-

Add 1.0-2.0 equivalents of phosphorus pentachloride (PCl₅) to the solution to initiate chlorination. This will yield a reaction liquid containing 7-phenyl-7-chloro-6-heptenoyl chloride.

-

In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide (NaOH).

-

Carefully add the reaction liquid from step 2 to the NaOH solution with vigorous stirring.

-

Heat the resulting mixture to 80-90°C and maintain this temperature for approximately 2.5 hours to facilitate the elimination of HCl, forming the sodium salt of 7-phenyl-6-heptynoic acid in the aqueous layer.

-

Cool the reaction mixture to room temperature (25°C).

-

Separate the aqueous layer and acidify it to a pH of 3.0 using concentrated hydrochloric acid. This will precipitate the crude 7-phenyl-6-heptynoic acid.

-

Filter the precipitate and recrystallize from isopropyl ether to obtain the purified product.

-

Dry the crystalline solid in an oven to yield the final product.

Table 2: Quantitative Data for the Synthesis of 7-phenyl-6-heptynoic acid

| Parameter | Value |

| Yield | 67-71% |

| Melting Point | 69.5 - 73.0 °C |

| ES/MS (m/z) | 201.1 [M-H]⁻ |

| ¹H-NMR (CDCl₃, δ) | 11.45 (br s, 1H), 7.39-7.38 (m, 2H), 7.27-7.26 (m, 3H), 2.45-2.40 (m, 4H), 1.85-1.79 (m, 2H), 1.69-1.63 (m, 2H) |

| ¹³C-NMR (CDCl₃, δ) | 180.1, 131.5, 128.2, 127.5, 123.8, 89.4, 81.0, 33.6, 28.0, 23.8, 19.0 |

Step 2: Synthesis of this compound (Amide Coupling)

This is a general protocol for amide bond formation using common coupling reagents.

Materials:

-

7-phenyl-6-heptynoic acid

-

Vanillylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-phenyl-6-heptynoic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add HOBt (1.2 equivalents) and EDC or DCC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, suspend vanillylamine hydrochloride (1 equivalent) in the same solvent and add TEA or DIPEA (2.2 equivalents) to liberate the free amine. Stir for 30 minutes.

-

Add the activated carboxylic acid solution from step 2 to the vanillylamine solution from step 3.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter off any precipitated urea (B33335) byproduct (if DCC was used).

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel.

Table 3: Expected Characterization Data for this compound

| Parameter | Value |

| Purity | > 98% |

| Spectroscopic Data | To be determined by HPLC, ESI-MS, NMR, IR, and UV spectroscopy[3] |

Biological Activity and Signaling Pathway

This compound is an agonist of the TRPV1 receptor, a non-selective cation channel.[1][2] The activation of TRPV1 by ligands like capsaicin and its analogs leads to an influx of sodium and calcium ions, causing depolarization of nociceptive neurons.[4][5] This initial excitation is followed by a period of desensitization, which is the basis for the analgesic effects of these compounds.[5]

The influx of calcium acts as a second messenger, triggering various downstream signaling cascades. Key pathways modulated by TRPV1 activation include those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[6] These kinases can phosphorylate the TRPV1 channel itself, modulating its sensitivity.

Experimental Protocol: Calcium Influx Assay

This protocol describes a common method to assess the activation of the TRPV1 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

This compound

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed the HEK293-hTRPV1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to the influx of calcium and activation of the TRPV1 receptor.

-

Analyze the data to determine the EC₅₀ value for this compound.

Conclusion

The chemical synthesis of this compound is a feasible process for researchers with a background in organic chemistry. The two-step synthesis, involving the formation of a key acetylenic acid intermediate followed by amide coupling, allows for the production of this potent TRPV1 agonist. Understanding the underlying synthetic methodologies and the biological signaling pathways of this compound is crucial for its further investigation and potential development as a therapeutic agent. This guide provides a foundational framework for the synthesis and preliminary biological characterization of this compound.

References

- 1. Effects of this compound supplementation on physical performance and mechanical, metabolic, biochemical, perceptual and electrophysiological fatigue - Dialnet [dialnet.unirioja.es]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of capsaicin action: recent learnings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phenylcapsaicin: A Technical Guide to its Molecular Structure and Chemical Properties for Researchers and Drug Development Professionals

An In-depth Analysis of a Potent Synthetic Capsaicin (B1668287) Analog

Phenylcapsaicin, a synthetic analog of the naturally occurring capsaicin, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and key biological activities, with a focus on its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Chemical Identity

This compound, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is distinguished from its natural counterpart by the introduction of a phenyl group and a triple bond in the acyl chain. This structural modification significantly influences its chemical properties and biological activity.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide |

| Chemical Formula | C₂₁H₂₃NO₃[1] |

| Molecular Weight | 337.41 g/mol |

| CAS Number | 848127-67-3[1] |

| Purity | Typically >98%[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The presence of the phenyl group and the alkyne functionality contributes to its distinct characteristics compared to capsaicin.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow oil |

| Solubility in Water | 0.00193 g/L[2] |

| Partition Coefficient (logP) | 2.34[2] |

| pH (in solution) | 6.12 at 25°C[2] |

| Density | 1.152 g/cm³ at 20°C[2] |

| Melting Point | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

This compound is often formulated using microencapsulation technology to enhance its stability, control its release, and reduce the potential for gastrointestinal irritation.[3]

Synthesis of this compound

This compound is produced through a two-step chemical synthesis process under controlled conditions. This synthetic route allows for high purity and consistency, overcoming the limitations of natural capsaicin extraction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of the Acetylenic Acid Intermediate

-

Reaction Setup: In a reaction vessel, phenylacetylene (B144264) is reacted with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) in an appropriate aprotic solvent.

-

Catalysis: A suitable catalyst, often a palladium or copper salt, is employed to facilitate the coupling reaction.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the acetylenic acid intermediate is extracted and purified using standard techniques such as column chromatography.

Step 2: Amide Coupling to form this compound

-

Activation of the Carboxylic Acid: The purified acetylenic acid intermediate is activated to form a more reactive species, such as an acid chloride or an active ester.

-

Amidation: The activated acid is then reacted with a vanillylamine (B75263) derivative in the presence of a non-nucleophilic base.

-

Reaction Conditions: The reaction is typically conducted in an aprotic solvent at a controlled temperature.

-

Purification: The final product, this compound, is purified through recrystallization or column chromatography to achieve a high degree of purity.

Caption: High-level workflow for the two-step synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its enhanced purity and bioavailability may offer advantages over natural capsaicin.

TRPV1 Receptor Agonism

This compound is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[4] Activation of TRPV1 leads to an influx of calcium ions, triggering a cascade of downstream signaling events.

Caption: this compound-induced TRPV1 signaling pathway.

This protocol describes a common method for assessing TRPV1 activation using a cell-based calcium imaging assay.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Calcium Indicator Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: After washing to remove excess dye, varying concentrations of this compound (and appropriate controls) are added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence intensity indicates TRPV1 activation.

-

Data Analysis: The fluorescence data is analyzed to determine the dose-response relationship and calculate the EC₅₀ value for this compound.

Caption: Experimental workflow for the in vitro TRPV1 activation assay.

Quorum Sensing Inhibition

Recent studies have indicated that this compound can act as a quorum sensing (QS) inhibitor. QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. By interfering with QS, this compound may offer a novel anti-infective strategy. The exact mechanism of QS inhibition by this compound is still under investigation but is thought to involve the disruption of signaling molecule synthesis or receptor binding.

-

Bacterial Culture: A reporter strain of Pseudomonas aeruginosa (e.g., one that produces a quantifiable virulence factor like pyocyanin (B1662382) under the control of QS) is grown to a specific optical density.

-

Treatment: The bacterial culture is treated with various concentrations of this compound or a vehicle control.

-

Incubation: The treated cultures are incubated under conditions that promote QS and virulence factor production.

-

Virulence Factor Quantification: The production of the QS-regulated virulence factor (e.g., pyocyanin) is quantified. For pyocyanin, this can be done by solvent extraction and spectrophotometric measurement.

-

Data Analysis: The reduction in virulence factor production in the presence of this compound is calculated to determine its inhibitory activity.

Caption: Potential mechanisms of quorum sensing inhibition by this compound.

Modulation of Intestinal Permeability via Zonulin Reduction

This compound has been shown to reduce serum levels of zonulin, a protein that modulates intestinal permeability by regulating tight junctions between enterocytes. Elevated zonulin levels are associated with increased intestinal permeability ("leaky gut"), which is implicated in various inflammatory and autoimmune conditions.

Table 3: Effect of this compound on Serum Zonulin Levels

| Treatment Group | Baseline Zonulin (ng/mL) | Post-treatment Zonulin (ng/mL) |

| Low-dose this compound | 67.1 | 58.8[5] |

-

Sample Collection: Blood samples are collected from subjects before and after a defined period of this compound supplementation.

-

Serum Preparation: Serum is separated from the blood samples by centrifugation.

-

ELISA Assay: Serum zonulin levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This typically involves the following steps:

-

Coating a microplate with anti-zonulin antibodies.

-

Adding standards, controls, and serum samples to the wells.

-

Incubating to allow zonulin to bind to the antibodies.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the zonulin concentration in the samples is determined by comparison to a standard curve.

Caption: this compound's proposed effect on the zonulin pathway and intestinal permeability.

Conclusion

This compound represents a promising synthetic analog of capsaicin with well-defined chemical properties and a high degree of purity. Its potent agonism of the TRPV1 receptor, coupled with its emerging roles in quorum sensing inhibition and the modulation of intestinal permeability, positions it as a versatile molecule for further investigation in drug development. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into novel clinical applications.

References

The Biological Activity of Phenylcapsaicin: A Technical Guide for Researchers

An In-depth Examination of a Potent Capsaicin (B1668287) Analogue for Drug Development

This technical guide provides a comprehensive overview of the biological activity of phenylcapsaicin, a synthetic analogue of capsaicin. Tailored for researchers, scientists, and drug development professionals, this document delves into its mechanism of action, comparative potency, and pharmacokinetic profile, supported by experimental data and methodologies.

Introduction: this compound, a Novel Capsaicin Analogue

This compound, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is a synthetic analogue of capsaicin, the pungent compound found in chili peppers.[1] It is designed to retain the therapeutic benefits of capsaicin while potentially offering an improved safety and tolerability profile. Like capsaicin, this compound's primary biological activity is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation, inflammation, and thermoregulation.[2][3]

This guide will explore the available scientific data on this compound, comparing its biological activities to those of capsaicin. A key focus will be on its potency as a TRPV1 agonist, its pharmacokinetic properties, and its demonstrated effects in preclinical and clinical studies.

Mechanism of Action: TRPV1 Receptor Activation

The principal mechanism underlying the biological effects of both capsaicin and this compound is the activation of the TRPV1 receptor.[4][5] TRPV1 is a transmembrane ion channel predominantly expressed in primary sensory neurons.[4] Its activation by agonists like capsaicin leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), resulting in membrane depolarization and the initiation of a nerve impulse.[4]

The initial activation of TRPV1 by capsaicinoids produces a sensation of heat and pain. However, prolonged or repeated exposure leads to a state of desensitization, where the nerve endings become less responsive to noxious stimuli, resulting in an analgesic effect.[6] This desensitization is a key therapeutic target for pain management.

References

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]

- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 6. iasp-pain.org [iasp-pain.org]

Phenylcapsaicin In Vivo Pharmacokinetic Profile and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is emerging as a novel compound with various physiological activities. Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a potential therapeutic agent or functional food ingredient. This technical guide provides a comprehensive overview of the current knowledge on the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing from available preclinical studies. While specific quantitative pharmacokinetic parameters remain limited in publicly accessible literature, this guide synthesizes the existing qualitative and semi-quantitative data, details relevant experimental protocols, and proposes metabolic pathways based on current understanding.

Introduction

This compound is a synthetic capsaicinoid characterized by a phenylethynyl group on its acyl chain.[1] Like its natural counterpart, capsaicin, this compound interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain sensation, temperature regulation, and metabolism.[1] The structural modification in this compound is suggested to potentially alter its pharmacokinetic and metabolic properties, influencing its bioavailability and biological activity. This document aims to consolidate the available scientific information regarding the in vivo behavior of this compound.

Pharmacokinetic Profile

The primary source of in vivo pharmacokinetic data for this compound is a study conducted in male Sprague-Dawley rats, as cited in regulatory assessments.[1] While detailed quantitative data such as Cmax, AUC, and half-life are not fully available in the public domain, the study provides valuable insights into the ADME properties of this compound.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[1] In a study involving male Sprague-Dawley rats that received a single oral dose of 50 mg/kg of 14C radiolabelled this compound, maximum radioactivity levels in the blood were observed at 0.5 hours post-dosing, indicating a rapid absorption rate.[1]

Distribution

After absorption, this compound-derived radioactivity is widely distributed to various tissues. The highest concentrations were found in the small intestine, stomach, and liver shortly after administration (at 0.5 hours post-dosing).[1] Notably, an accumulation of radioactivity was observed in adipose tissue over a 24-hour period, suggesting a potential for distribution into and slower elimination from fat.[1]

Metabolism

The metabolism of this compound is extensive and primarily occurs in the liver. The dominant metabolic pathways identified are oxygenation and glucuronidation .[1] This contrasts with capsaicin, for which glucuronidation is the primary metabolic route.[1] The specific metabolites of this compound have not been fully characterized in available literature. However, based on the known metabolism of capsaicin and the identified pathways for this compound, potential metabolic transformations can be postulated.

Excretion

This compound and its metabolites are excreted through both urine and feces, with the majority of the administered dose being eliminated within the first 24 hours after oral administration.[1] A significant portion of the orally administered dose is excreted into the bile. In bile duct-cannulated rats, 72% of the radiolabelled this compound was recovered in the bile within 24 hours.[1] Of the radioactivity found in the bile, only about 2% was the intact parent compound, indicating extensive metabolism prior to biliary excretion.[1]

Data Presentation

Due to the limited availability of specific quantitative data in the reviewed literature, a comprehensive table of pharmacokinetic parameters cannot be provided at this time. The following table summarizes the qualitative and semi-quantitative findings from the key in vivo study.

| Parameter | Species | Dose | Route of Administration | Observation | Citation |

| Time to Maximum Blood Concentration (Tmax) | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | 0.5 hours | [1] |

| Absorption Rate | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Rapid | [1] |

| Tissue Distribution | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Wide distribution, with highest levels in the small intestine, stomach, and liver at 0.5h. Accumulation in fat observed over 24h. | [1] |

| Primary Metabolic Pathways | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Oxygenation and Glucuronidation | [1] |

| Primary Route of Excretion | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Feces and Urine | [1] |

| Biliary Excretion | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | 72% of dose recovered in bile within 24 hours (approx. 2% as parent compound) | [1] |

Experimental Protocols

The following section details the methodology of the key in vivo study on this compound pharmacokinetics, as described in the available documentation.[1]

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats.[1]

-

Test Substance: 14C radiolabelled this compound.[1]

-

Dose: A single dose of 50 mg/kg body weight.[1]

-

Route of Administration: Oral gavage.[1]

Sample Collection

-

Matrices: Blood, plasma, bile, urine, feces, and various tissues (liver, brain, stomach, small intestine, kidney, spleen, lung, heart, testes, skeletal muscle, and fat).[1]

-

Time Points:

Analytical Methods

Specific analytical methods for the quantification of this compound and its metabolites in biological matrices from this in vivo study are not detailed in the available literature. Generally, such studies would employ techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification. The use of radiolabelled compounds allows for the determination of total radioactivity in various matrices, providing a measure of the compound and its metabolites.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic study of this compound.

References

A Technical Guide to Capsaicin as a Prototypical TRPV1 Agonist

Disclaimer: This technical guide focuses on capsaicin (B1668287) as a prototypical Transient Receptor Potential Vanilloid 1 (TRPV1) agonist due to a significant lack of available scientific literature on phenylcapsaicin. While structurally related, the specific quantitative data, detailed experimental protocols, and signaling nuances for this compound are not sufficiently documented in publicly accessible research. The information presented herein for capsaicin serves as a foundational reference for understanding the activity of vanilloid compounds at the TRPV1 receptor.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of capsaicin's interaction with the TRPV1 channel, including quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data: Capsaicin's Potency at the TRPV1 Receptor

Capsaicin is a potent agonist of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons.[1] Its activation leads to the sensation of heat and pain.[2] The potency of capsaicin is typically quantified by its half-maximal effective concentration (EC50), which can vary depending on the experimental system and conditions, such as pH.[3]

| Parameter | Value | Cell Type/System | pH | Reference |

| EC50 | 440 ± 66 nM | Xenopus Oocytes expressing TRPV1 | Not Specified | [4][5] |

| EC50 | 2.2 ± 1.2 µM | CHO cells transfected with TRPV1 | Not Specified | [6] |

| EC50 | 0.28 ± 0.03 µM | Not Specified | Not Specified | [7] |

| EC50 | ~640 nM | HEK-293 cells expressing rat TRPV1 | 7.4 | [3] |

| EC50 | ~45 nM | HEK-293 cells expressing rat TRPV1 | 5.5 | [3] |

| EC50 | 0.21 µM | HEK293 cells expressing mouse TRPV1 | Not Specified | [8] |

Key Experimental Protocols

The characterization of TRPV1 agonists like capsaicin involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the TRPV1 channel and incubated to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte expressing TRPV1 is placed in a recording chamber and perfused with a normal recording solution (e.g., in mM: 100 NaCl, 2.5 KCl, 1.8 CaCl2, 1 MgCl2, and 10 HEPES-NaOH, pH 7.4).[4]

-

The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.

-

The membrane potential is held at a specific voltage (e.g., -60 mV).

-

TRPV1 channel activity is measured by applying a depolarizing voltage step (e.g., to +30 mV) to elicit a current.[4]

-

-

Agonist Application: Increasing concentrations of the test compound (e.g., capsaicin) are added to the perfusion bath, and the resulting current is measured.[4]

-

Data Analysis: The current elicited by the test compound is typically normalized to the current evoked by a saturating concentration of a full agonist like capsaicin to determine relative efficacy and potency (EC50).[4]

In Vitro Electrophysiology: Patch-Clamp of Mammalian Cells

Patch-clamp electrophysiology on mammalian cells heterologously expressing TRPV1 (e.g., HEK-293 or CHO cells) provides a more native-like environment for studying ion channel function.

-

Cell Culture and Transfection: A mammalian cell line is cultured and transiently or stably transfected with a plasmid containing the cDNA for the TRPV1 channel.

-

Whole-Cell Patch-Clamp Recording:

-

A glass micropipette with a smooth tip is pressed against the membrane of a transfected cell to form a high-resistance seal.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The intracellular solution in the pipette can be controlled (e.g., in mM: 100 CsF, 40 CsCl, 5 NaCl, 0.5 EGTA, 10 HEPES, pH 7.2).[6]

-

The extracellular solution can be exchanged to apply different concentrations of the agonist.

-

-

Data Acquisition and Analysis: The membrane potential is clamped, and the currents flowing through the TRPV1 channels in response to agonist application are recorded and analyzed to determine parameters like EC50 and activation/deactivation kinetics.[9]

Calcium Imaging Assays

TRPV1 is a non-selective cation channel with high permeability to Ca2+.[10] Therefore, its activation can be monitored by measuring changes in intracellular calcium concentration using fluorescent indicators.

-

Cell Preparation: Cells expressing TRPV1 (either endogenously or through transfection) are plated in a suitable format (e.g., 96-well plate).

-

Loading with Calcium Indicator: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that can enter the cell and is cleaved to its active, calcium-binding form.[10]

-

Agonist Application: The test compound is added to the cells, and changes in fluorescence are monitored over time using a fluorescence plate reader or a microscope.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating TRPV1 activation. Dose-response curves can be generated to determine the EC50 of the agonist.

Signaling Pathways and Mechanism of Action

The activation of the TRPV1 channel by capsaicin initiates a cascade of intracellular events.[11]

-

Binding and Channel Gating: Capsaicin binds to a specific pocket on the intracellular side of the TRPV1 channel, formed by transmembrane segments.[11][12] This binding stabilizes the open state of the channel.[11][13]

-

Cation Influx: The opening of the TRPV1 channel allows for the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients.[11]

-

Depolarization and Action Potential: The influx of positive ions leads to depolarization of the neuronal membrane. In sensory neurons, this depolarization can reach the threshold for firing an action potential, which is then propagated to the central nervous system, resulting in the sensation of pain and heat.[11]

-

Downstream Signaling: The increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways. This includes the activation of protein kinase C (PKC) and protein kinase A (PKA), which can, in turn, phosphorylate the TRPV1 channel and modulate its sensitivity.[14]

-

Desensitization: Prolonged exposure to capsaicin leads to a decrease in TRPV1 activity, a phenomenon known as desensitization.[2] This process is calcium-dependent and is thought to involve the dephosphorylation of the channel by calcineurin and the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2).[2] This desensitization is the basis for the analgesic effects of topical capsaicin.

Mandatory Visualizations

Signaling Pathway of TRPV1 Activation by Capsaicin

Caption: TRPV1 activation by capsaicin leads to cation influx and downstream signaling.

Experimental Workflow for Characterizing a TRPV1 Agonist

Caption: A typical workflow for the preclinical evaluation of a novel TRPV1 agonist.

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 10. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 11. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Synthetic Capsaicin Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanisms of action of synthetic capsaicin (B1668287) analogues. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these compounds, which primarily target the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This document details the structure-activity relationships, key signaling pathways, and experimental protocols relevant to this class of molecules.

Introduction: From Pungency to Potent Analgesia

Capsaicin, the compound responsible for the pungent heat of chili peppers, has a long history of use in traditional medicine for pain relief.[1][2] Its mechanism of action is primarily mediated through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons involved in nociception.[1][2][3] The initial activation of TRPV1 by capsaicin leads to a burning sensation, but prolonged exposure results in desensitization of these neurons, producing an analgesic effect.[4] This paradoxical effect has driven the development of synthetic capsaicin analogues with improved therapeutic profiles, aiming to maximize analgesic efficacy while minimizing the initial irritant effects and other undesirable side effects.[5]

Synthetic analogues are designed to modulate the activity of the TRPV1 receptor with greater potency, selectivity, and favorable pharmacokinetic properties compared to capsaicin.[5] These efforts have led to the discovery of a diverse range of compounds, from ultrapotent agonists like resiniferatoxin (B1680534) (RTX) to non-pungent analogues with potential applications in various therapeutic areas beyond pain, including inflammation, cancer, and metabolic disorders.[5][6][7]

The Target: TRPV1 Receptor and its Signaling Pathway

TRPV1 is a homotetrameric membrane protein that functions as a polymodal transducer, responding to a variety of stimuli including heat, protons (acidic pH), and endogenous lipids, in addition to exogenous vanilloids like capsaicin.[3][8] Activation of the TRPV1 channel leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the neuron and initiates the transmission of pain signals.[8][9]

The sustained influx of Ca²⁺ triggers a cascade of intracellular signaling events.[4] This includes the activation of various kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which can modulate the sensitivity of the TRPV1 receptor.[8] Ultimately, prolonged activation leads to a state of desensitization, where the neuron becomes less responsive to further stimuli, which is the basis for the analgesic effect of capsaicin analogues.[4] In cases of extreme and prolonged activation, as seen with potent agonists like RTX, the sustained calcium overload can lead to cytotoxicity and selective ablation of the TRPV1-expressing neurons, a concept referred to as a "molecular scalpel".[7]

References

- 1. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 - Wikipedia [en.wikipedia.org]

- 5. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resiniferatoxin: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

thermogenic properties and metabolic effects of phenylcapsaicin

An In-depth Technical Guide to the Thermogenic Properties and Metabolic Effects of Phenylcapsaicin

Introduction

This compound is a synthetic analog of capsaicin (B1668287), the primary pungent compound in chili peppers.[1][2] It is distinguished from its natural counterpart by the addition of a phenylethynyl group to the acyl chain.[1] This structural modification is designed to enhance bioavailability while mitigating the pronounced pungency and gastrointestinal irritation commonly associated with capsaicin.[1][3][4] As a result, this compound is emerging as a compound of significant interest for its potential applications in metabolic health and as an ergogenic aid, delivering the metabolic benefits of capsaicinoids without the adverse side effects.[1][3] Formulations typically consist of 98% this compound microencapsulated with lipidic and cellulose (B213188) excipients to serve as metabolic vehicles.[3][5]

Core Mechanism of Action: TRPV1 Activation

The primary molecular target for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1][2][5] Also known as the capsaicin receptor, TRPV1 functions as a polymodal sensor, activated by various stimuli including noxious heat (>42°C), low pH, and vanilloid compounds like capsaicin and this compound.[6][7]

The interaction of this compound with TRPV1 is reported to be less aggressive than that of capsaicin, which accounts for its reduced pungency.[1] Upon binding, it triggers a conformational change in the channel, allowing an influx of cations, most notably calcium (Ca²⁺).[6][8] This initial influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of downstream signaling events that underpin the compound's thermogenic and metabolic effects.[6][9] Activation of TRPV1 can modulate various metabolic processes, including the browning of white adipose tissue (WAT), activation of AMP-activated protein kinase (AMPK), and increased expression of uncoupling protein 1 (UCP1), collectively leading to enhanced fat oxidation and energy expenditure.[10]

Figure 1: this compound's core signaling pathway via TRPV1 activation.

Thermogenic and Metabolic Effects

This compound's engagement with the TRPV1 receptor initiates processes that increase thermogenesis, wherein the body generates more heat by burning calories.[1] This metabolic stimulation is a key driver for its effects on energy balance and substrate utilization.

Thermogenesis and Adipose Tissue Regulation

While direct studies on this compound are emerging, the mechanism is extrapolated from extensive research on capsaicin. Activation of TRPV1 is known to stimulate the sympathetic nervous system (SNS), leading to the release of catecholamines that can activate brown adipose tissue (BAT).[4][10] This process, known as non-shivering thermogenesis, is mediated by Uncoupling Protein 1 (UCP1), which uncouples fuel oxidation from ATP synthesis in mitochondria, dissipating energy as heat.[9][11] Furthermore, capsaicinoids can induce the "browning" of white adipose tissue (WAT), a process where white adipocytes develop brown-like characteristics, including increased mitochondrial density and UCP1 expression, thereby increasing the body's overall thermogenic capacity.[9][10]

Modulation of Substrate Oxidation

Clinical studies demonstrate that this compound significantly influences energy substrate utilization, particularly during physical activity. Supplementation has been shown to increase fat oxidation during moderate-intensity aerobic exercise.[1][12] In a study with active young men, both low (0.625 mg) and high (2.5 mg) doses of this compound significantly increased peak fat oxidation (FATox) compared to a placebo during a 60-minute steady-state exercise test.[1][12][13] Concurrently, carbohydrate oxidation (CHOox) and the respiratory exchange ratio (RER) were lower, indicating a metabolic shift towards utilizing fat as a primary energy source.[12][13] This glycogen-sparing effect could be beneficial for endurance performance.[12]

Impact on Exercise Performance and Perception

Beyond direct metabolic shifts, this compound impacts physiological and perceptual responses to exercise. The high dose (2.5 mg) has been observed to reduce maximum heart rate and lower the rate of perceived exertion (RPE) during incremental exercise tests, without negatively affecting VO₂max.[1][12][13] In resistance training, a high dose of this compound improved lifting velocity and reduced the velocity loss between repetitions in Smith machine squats.[14] This suggests that this compound may enhance performance by modulating perceived effort and pain, allowing for greater training intensity or volume.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from human clinical trials investigating the effects of this compound.

Table 1: Effects of this compound on Substrate Oxidation and Energy Metabolism During Steady-State Aerobic Exercise

| Parameter | Placebo (PLA) | Low Dose (LD) - 0.625 mg | High Dose (HD) - 2.5 mg | Statistical Significance |

|---|---|---|---|---|

| Peak Fat Oxidation ( g/min ) | Lower | Higher vs PLA | Higher vs PLA | p = 0.05 (HD & LD vs PLA) |

| Fat Oxidation (FATox) | Lower | Significantly Higher vs PLA | Significantly Higher vs PLA | p = 0.002 (for both LD & HD vs PLA) |

| Carbohydrate Oxidation (CHOox) | Higher | Lower vs PLA | Lower vs PLA | p = 0.05 (PLA vs LD/HD) |

| Respiratory Exchange Ratio (RER) | Higher | Lower vs PLA | Lower vs PLA | p = 0.03 (PLA vs LD/HD) |

Data synthesized from a randomized, triple-blinded, placebo-controlled, crossover trial in active males.[12][13]

Table 2: Effects of this compound on Physiological and Perceptual Responses During Exercise

| Parameter | Placebo (PLA) | Low Dose (LD) - 0.625 mg | High Dose (HD) - 2.5 mg | Statistical Significance |

|---|---|---|---|---|

| Maximum Heart Rate | Higher | Similar to PLA | Reduced vs PLA & LD | p = 0.03 |

| General RPE (Steady-State) | Lower | Higher vs PLA & HD | Lower | p = 0.02 |

| General RPE (Incremental Test @ 60%) | Higher | Higher | Lower | p ≤ 0.05 (HD favored) |

| Clavicle Thermal Perception | Higher | Higher | Lower vs PLA & LD | p = 0.04 |

Data synthesized from a randomized, triple-blinded, placebo-controlled, crossover trial in active males.[12][13]

Table 3: Effects of High-Dose this compound on Resistance Training and Metabolic Markers

| Parameter | Placebo (PLA) | High Dose (HD) - 2.5 mg | Statistical Significance |

|---|---|---|---|

| Average Repetition Velocity | Lower | Trend towards greater velocity | Tended to be greater |

| Maximal Velocity Loss (%) | Higher | Lower | p = 0.008 (HD vs LD) |

| Post-Exercise AST Levels (Marker of muscle damage) | Higher | Lower | p = 0.02 (HD vs PLA) |

Data from a randomized crossover trial on Smith machine squats.[5][14]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the effects of this compound, as well as standard protocols for measuring thermogenesis in a research setting.

Human Trial: Aerobic Capacity and Substrate Oxidation

This protocol is based on a randomized, triple-blinded, placebo-controlled, crossover trial design.[12][13]

-

Participants: Active, healthy young males. Exclusion criteria include cardiovascular, metabolic, or neurological disorders.[15]

-

Preliminary Session: Participants undergo an initial assessment to determine maximal oxygen uptake (VO₂max) and maximal fat oxidation (MFO) intensity (FATmax) via a submaximal exercise test followed by a maximal incremental test on a cycle ergometer.

-

Supplementation Protocol: Participants ingest a capsule containing a placebo, a low dose (0.625 mg), or a high dose (2.5 mg) of this compound 45-60 minutes prior to the experimental session.[12][14]

-

Experimental Session: The main trial consists of a 60-minute steady-state exercise test performed at the individual's predetermined FATmax intensity. This is immediately followed by a maximal incremental test to exhaustion.

-

Measurements:

-

Metabolic Data: Substrate oxidation (fat and carbohydrate) and energy expenditure are measured continuously using open-circuit indirect calorimetry.[1][12]

-

Cardiovascular Data: Heart rate is monitored continuously.[12]

-

Perceptual Data: Ratings of Perceived Exertion (RPE) for the whole body and specific muscle groups are recorded at set intervals.[12]

-

Thermic Data: Skin temperature is measured using wireless thermistors or iButtons.[12]

-

General Methodologies for Thermogenesis and Energy Expenditure Assessment

These methods are standard in pre-clinical and clinical metabolic research.

-

Indirect Calorimetry: This is the most common method for measuring energy expenditure in both rodents and humans.[16][17] It determines energy expenditure by measuring oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂).[17] The ratio of V̇CO₂ to V̇O₂ provides the respiratory exchange ratio (RER), which indicates the primary fuel source being oxidized. Systems can range from single-chamber metabolic cages for rodents to metabolic carts for humans.[16][18]

-

Direct Calorimetry: This method directly measures the heat produced by a subject.[16] While highly accurate, it is technically challenging and less common than indirect calorimetry.[16] Combined systems can measure both heat and respiratory gases simultaneously.[18]

-

Body Composition Analysis: Time-Domain Nuclear Magnetic Resonance (NMR) spectroscopy is a rapid, non-invasive method to determine the fat mass, lean mass, and fluid content of an animal, providing crucial context for metabolic phenotypes.[19]

-

Infrared Thermography: This non-invasive technique is used to assess the activity of brown adipose tissue (BAT) by detecting changes in supraclavicular skin temperature, which correlates with UCP1-mediated thermogenesis.[20][21]

-

Bomb Calorimetry: Used to determine the caloric density of food, feces, and urine, allowing for a precise calculation of caloric absorption and digestive efficiency.[18][19]

Figure 2: Experimental workflow for a crossover clinical trial.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of thermogenesis and metabolism. Its primary mechanism of action through the TRPV1 receptor initiates a signaling cascade that enhances fat oxidation, increases energy expenditure, and may improve exercise performance and reduce perceived exertion. The key advantage of this compound lies in its improved bioavailability and tolerability compared to traditional capsaicin, allowing for the delivery of its metabolic benefits at low doses without significant gastrointestinal distress.[1][3]

The data strongly support its role in shifting fuel substrate preference towards lipids during aerobic exercise. For drug development professionals, this positions this compound as a candidate for weight management therapies and for addressing metabolic disorders characterized by lipid dysregulation. For researchers and scientists in exercise physiology, its ergogenic properties, particularly the ability to reduce perceived exertion and improve mechanical performance, warrant further investigation.

Future research should focus on long-term supplementation studies to determine chronic effects on body composition, metabolic health markers, and exercise adaptation. Furthermore, mechanistic studies in animal models are needed to fully elucidate its direct effects on brown and white adipose tissue and to confirm the downstream signaling pathways suggested by capsaicin research. Elucidating the precise molecular interactions beyond TRPV1 activation will provide a more complete picture of its physiological effects.

References

- 1. hsnstore.eu [hsnstore.eu]

- 2. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]

- 3. Effects of this compound supplementation on physical performance and mechanical, metabolic, biochemical, perceptual and electrophysiological fatigue - Dialnet [dialnet.unirioja.es]

- 4. The Effects of Capsaicin and Capsiate on Energy Balance: Critical Review and Meta-analyses of Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Rational discovery of new capsaicin analogues as TRPV1 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Capsaicin induces browning of white adipose tissue and counters obesity by activating TRPV1 channel‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thermogenesis and Energy Metabolism in Brown Adipose Tissue in Animals Experiencing Cold Stress [mdpi.com]

- 12. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. examine.com [examine.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Comprehensive Assessments of Energy Balance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 20. Research methodology for in vivo measurements of resting energy expenditure, daily body temperature, metabolic heat and non-viral tissue-specific gene therapy in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

Phenylcapsaicin's Interaction with Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is emerging as a potent modulator of sensory neuron activity. Like its natural counterpart, this compound exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] This interaction triggers a cascade of events leading to neuronal depolarization, the sensation of pungency, and ultimately, a state of desensitization that can be harnessed for analgesic purposes.[3][4] This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and physiological consequences of this compound's engagement with sensory neurons. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, pharmacokinetic profile, and the experimental methodologies employed to investigate its effects.

Introduction to this compound

This compound, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is a synthetic capsaicinoid distinguished by the presence of a phenylethynyl group on its acyl chain.[5] This structural modification is designed to enhance its bioavailability and gastrointestinal tolerance compared to naturally occurring capsaicinoids.[2][6] this compound is under investigation for various applications, including pain management, weight management, and as a performance-enhancing supplement in sports nutrition.[2][6] Its primary molecular target is the TRPV1 receptor, making it a valuable tool for studying nociception and a promising candidate for therapeutic development.[2][5]

Mechanism of Action at the Sensory Neuron

The principal mechanism by which this compound influences sensory neurons is through its interaction with the TRPV1 receptor.[2][5]

Activation of the TRPV1 Receptor

Similar to capsaicin, this compound binds to a specific pocket on the TRPV1 channel formed by its transmembrane segments.[1][7] This binding event stabilizes the open state of the channel, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[8][9][10] The influx of positive ions depolarizes the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials that are propagated to the central nervous system, resulting in the perception of pain and heat.[9][11]

Neuronal Desensitization

Prolonged or repeated exposure to this compound leads to a state of desensitization, a key mechanism for its analgesic effects.[3][12] This process involves several stages:

-

Acute Desensitization: A rapid, short-term reduction in responsiveness to subsequent stimuli. This is thought to be mediated by calcium-dependent mechanisms, including the activation of calcium-sensitive phosphatases that dephosphorylate the TRPV1 channel, reducing its sensitivity.

-

Tachyphylaxis: A more prolonged but still reversible decrease in responsiveness that occurs with repeated applications.

-

Long-Term Defunctionalization: High concentrations of capsaicinoids can lead to a long-lasting loss of function of nociceptor terminals.[4] This is attributed to excessive calcium influx, which can trigger cytotoxic cascades, mitochondrial dysfunction, and ultimately, a reversible retraction of the nerve endings.[4]

Signaling Pathways

The activation of TRPV1 by this compound initiates a complex intracellular signaling cascade.

This compound signaling cascade in a sensory neuron.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.

Absorption and Distribution

Studies have shown that both this compound and capsaicin are rapidly absorbed, reaching maximum blood levels approximately 0.5 hours after oral administration.[5] this compound distributes to various tissues, with the highest concentrations found in the small intestine, stomach, and liver shortly after dosing.[5] Notably, an increase in radioactivity from labeled this compound was observed in fat tissue between 0.5 and 24 hours post-dosing, suggesting some degree of lipid sequestration.[5]

Metabolism

The primary metabolic pathway for this compound is distinct from that of capsaicin. While capsaicin is predominantly metabolized through glucuronidation, this compound undergoes both oxygenation and glucuronidation.[5] This difference in metabolism may contribute to its potentially higher bioavailability.[2][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparison with capsaicin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 337.41 Da | [5] |

| Chemical Formula | C₂₂H₂₃NO₃ | [5] |

| CAS Number | 848127-67-3 | [5] |

| Water Solubility | 0.00193 g/L | [5] |

| Partition Coefficient (logP) | 2.34 | [5] |

| pH (at 25°C) | 6.12 | [5] |

| Density (at 20°C) | 1.152 g/cm³ | [5] |

Table 2: Comparative Pharmacokinetics of this compound and Capsaicin

| Parameter | This compound | Capsaicin | Reference |

| Time to Max Concentration (Tmax) | ~0.5 hours | ~0.5 hours | [5] |

| Primary Metabolic Pathway | Oxygenation and Glucuronidation | Glucuronidation | [5] |

Table 3: Ergogenic Dosing in Clinical Trials

| Compound | Effective Ergogenic Dose | Reference |

| This compound | 2.5 mg | [2][6] |

| Purified Capsaicin | ~12 mg | [6] |

Experimental Protocols

Investigating the interaction of this compound with sensory neurons employs a range of established experimental techniques.

Primary Sensory Neuron Culture

-

Objective: To isolate and culture primary sensory neurons for in vitro studies.

-

Methodology:

-

Dorsal root ganglia (DRG) are dissected from rodents.

-

The ganglia are enzymatically digested (e.g., with collagenase and dispase) to dissociate the neurons.

-

Neurons are plated on coated culture dishes (e.g., with poly-D-lysine and laminin) and maintained in a suitable growth medium.

-

Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in response to this compound application.

-

Methodology:

-

Cultured sensory neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence is recorded.

-

This compound is applied to the cells via a perfusion system.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time using a fluorescence microscope and a digital camera.

-

Dose-response curves can be generated to determine the EC₅₀.

-

Patch-Clamp Electrophysiology

-

Objective: To directly measure the ion currents flowing through the TRPV1 channel upon activation by this compound.

-

Methodology:

-

A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single sensory neuron.

-

The membrane patch under the pipette can be ruptured to allow for whole-cell recording, or kept intact for single-channel recording.

-

The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

This compound is applied, and the resulting electrical current is recorded.

-

This technique allows for the detailed characterization of the channel's biophysical properties in the presence of the agonist.

-

Workflow for studying this compound's effects.

Conclusion

This compound represents a significant advancement in the field of capsaicinoid research. Its enhanced pharmacokinetic profile and potent interaction with sensory neurons via the TRPV1 receptor make it a compelling candidate for further investigation and therapeutic development. The methodologies outlined in this guide provide a robust framework for elucidating the nuanced effects of this compound on a molecular and systemic level. A deeper understanding of its interaction with sensory neurons will undoubtedly pave the way for novel treatments for pain and other sensory-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]

- 3. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of action of capsaicin on sensory C-type neurons and their axons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population Coding of Capsaicin Concentration by Sensory Neurons Revealed Using Ca2+ Imaging of Dorsal Root Ganglia Explants from Adultpirt-GCaMP3 Mouse [cellphysiolbiochem.com]

- 12. Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

in vitro assay protocols for testing phenylcapsaicin efficacy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Scientific Background

Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat and pain.[2][3][4][5] Activation of TRPV1 by an agonist like this compound leads to an influx of calcium ions, triggering downstream signaling pathways.[6][7][8] This mechanism of action is central to its potential therapeutic effects, which include analgesia and anti-inflammatory properties.[5][9] In vitro assays are fundamental for characterizing the efficacy and safety profile of this compound, providing quantitative data on its potency as a TRPV1 agonist, its ability to modulate inflammatory responses, and its potential cytotoxicity.

Diagram 1: this compound Activation of TRPV1 Signaling Pathway

Caption: this compound activates the TRPV1 channel, leading to calcium influx and downstream cellular responses.

Section 1: TRPV1 Activation Assay

Application Note

This protocol details a fluorescent-based calcium influx assay to determine the potency of this compound in activating the human TRPV1 channel. The assay utilizes a HEK293 cell line stably expressing the human TRPV1 (hTRPV1) and a calcium-sensitive fluorescent dye, Fluo-4 AM.[2][3][4][6][7][8][10] Upon activation of TRPV1 by an agonist, the influx of extracellular calcium increases the intracellular calcium concentration, which in turn enhances the fluorescence of Fluo-4. This change in fluorescence intensity is directly proportional to the extent of TRPV1 activation and can be measured using a fluorescence plate reader. The data generated can be used to determine the half-maximal effective concentration (EC50) of this compound.

Experimental Protocol: Fluo-4 Calcium Influx Assay

Materials and Reagents:

-

HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293)[2][3][4][6][10]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well black, clear-bottom cell culture plates

-

This compound

-

Capsaicin (as a positive control)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence plate reader with excitation/emission wavelengths of 490/525 nm[11]

Procedure:

-

Cell Plating:

-

Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-